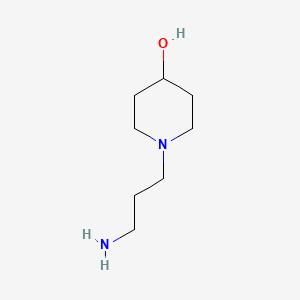

1-(3-Amino-propyl)-piperidin-4-ol

Vue d'ensemble

Description

The compound "1-(3-Amino-propyl)-piperidin-4-ol" is a piperidine alkaloid derivative, which is a class of compounds known for their presence in natural products and potential pharmacological activities. Piperidine alkaloids often contain amino alcohol units, which are structural motifs of interest due to their biological relevance and synthetic challenges associated with their preparation .

Synthesis Analysis

The synthesis of piperidine alkaloids containing amino alcohol units can be achieved through various synthetic strategies. One approach involves the regio- and stereoselective oxymercuration-demercuration of 2-alkenyl piperidines, which is directed by protecting groups to yield the desired piperidine alkaloids . Another method includes the asymmetric synthesis of 4-substituted 3-amino piperidines using a ring-closing metathesis reaction, starting from protected D-serine, followed by stereoselective hydrogenation . These methods demonstrate the ability to control stereochemistry, which is crucial for the biological activity of the resulting compounds.

Molecular Structure Analysis

The molecular structure and spectroscopic properties of related piperidine compounds have been extensively studied. Techniques such as FT-IR, FT-Raman, UV-Vis, and NMR spectroscopy are employed to characterize these molecules. Density Functional Theory (DFT) calculations, including HOMO-LUMO bandgap energy and electron excitation analysis, provide insights into the electronic properties and reactivity of these compounds . Additionally, molecular docking studies can be used to predict the interaction of these compounds with biological targets, such as VEGFR-2 kinase inhibitors .

Chemical Reactions Analysis

Piperidine alkaloids can undergo various chemical reactions, which are essential for the modification of their structures and the enhancement of their biological activities. For instance, the synthesis and structure-activity relationship studies of modified piperidine derivatives as antifungal agents involve the introduction of pyridinyl and piperidinylmethyl amino groups, which significantly affect their potency against Candida albicans . The reactivity of different substituents on the piperidine ring can also be studied through NMR spectroscopy, providing insights into the conformational preferences and dynamic behavior of these molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as "1-(3-Amino-propyl)-piperidin-4-ol," are influenced by their molecular structures. The introduction of different substituents can affect properties like solubility, boiling point, and stability. For example, the synthesis of a plant growth stimulator based on a related piperidine compound demonstrates the practical applications of these properties in agricultural contexts . The study of these properties is essential for the development of piperidine-based pharmaceuticals and agrochemicals.

Applications De Recherche Scientifique

Plant Growth Stimulation

1-propyl-4-(3'-amino-1’,2’,4'-triazolo-3'-thiopropinyl) piperidin-4-ol, a compound related to 1-(3-Amino-propyl)-piperidin-4-ol, has been investigated for its potential as a plant growth stimulator. This compound showed promising growth-stimulating activity on spring wheat grains, highlighting its potential as a domestic growth regulator (Kishibayev et al., 2019).

Synthesis of Fluorobenzyltrozamicol

The nucleophilic ring-opening reactions of epoxypiperidines, closely related to 1-(3-Amino-propyl)-piperidin-4-ol, have led to the development of fluorobenzyltrozamicol. This compound is a potent ligand for the vesicular acetylcholine transporter, demonstrating the relevance of 1-(3-Amino-propyl)-piperidin-4-ol derivatives in synthesizing biologically active molecules (Scheunemann et al., 2011).

Reversible Fluorescence Probe

A reversible fluorescent probe incorporating a 4-amino-2,2,6,6-tetramethyl-piperidin-1-ol group was synthesized for detecting the ClO(-)/AA redox cycle in living cells. This innovation demonstrates the utility of 1-(3-Amino-propyl)-piperidin-4-ol derivatives in developing sensitive and selective bioimaging tools (Wang et al., 2016).

Development of Central Nervous System Agents

Research has explored the synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. This work, using derivatives of 1-(3-Amino-propyl)-piperidin-4-ol, underscores its relevance in the development of novel treatments for neurological disorders (Bauer et al., 1976).

Anticancer Properties

Certain 1-(3-Amino-propyl)-piperidin-4-ol derivatives have been synthesized and evaluated for their anticancer properties. These studies indicate the compound's potential in developing new therapeutic agents for treating cancer (Vinaya et al., 2009).

Safety And Hazards

Orientations Futures

A novel anion exchange membrane was synthesized via crosslinking of the quaternized polyepichlorohydrin (QPECH) by 1-(3-aminopropyl)imidazole grafted poly(arylene ether ketone) (PAEK-API). The aim of this research was focused on the improvement of its electrical properties (EC electric conductivity), as well as its sorption capacity for cesium ions .

Propriétés

IUPAC Name |

1-(3-aminopropyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c9-4-1-5-10-6-2-8(11)3-7-10/h8,11H,1-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNUCAKHAFXRILR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60405714 | |

| Record name | 1-(3-Amino-propyl)-piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Amino-propyl)-piperidin-4-ol | |

CAS RN |

4608-78-0 | |

| Record name | 1-(3-Aminopropyl)-4-piperidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4608-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Amino-propyl)-piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-aminopropyl)piperidin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

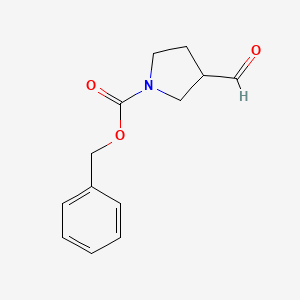

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B1275097.png)

![5-[(Phenylthio)methyl]-2-furoic acid](/img/structure/B1275121.png)